An In-Depth Technical Guide to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Oncological Drug Development
An In-Depth Technical Guide to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Oncological Drug Development
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized for its role as a pivotal intermediate in the synthesis of targeted cancer therapeutics. The dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis considerations, spectroscopic characterization, and critical applications of this compound, with a particular focus on its role in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors.
The strategic importance of this molecule is underscored by its use in the synthesis of Fruquintinib, a potent and selective small-molecule inhibitor of VEGFRs 1, 2, and 3, which has been approved for the treatment of metastatic colorectal cancer[1][2]. Understanding the properties and synthesis of this key intermediate is therefore crucial for researchers and drug development professionals working in oncology and related fields.
Physicochemical Properties
The fundamental physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are summarized in the table below. These properties are essential for its handling, characterization, and use in subsequent synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| CAS Number | 1000414-38-9 | [4] |
| Appearance | Light yellow to brown solid | [4] |
| IUPAC Name | methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | [3] |
| XLogP3 | 1.2 | [3] |
| Polar Surface Area | 55.8 Ų | [3] |
| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [5] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [5] |
Synthesis and Purification
General Synthetic Strategies
The construction of the chiral dihydrobenzofuran ring system can be approached through several methodologies, including:
-
Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the Heck-Matsuda reaction, can be employed to form the dihydrobenzofuran ring with high enantioselectivity. These reactions often utilize chiral ligands in conjunction with a metal catalyst (e.g., Palladium) to control the stereochemical outcome[6].
-
Catalytic Asymmetric Cycloaddition: Chiral Lewis acid-catalyzed cycloaddition reactions can provide a pathway to optically active dihydrobenzofuran derivatives[7].
-
Resolution of Racemates: A racemic mixture of the dihydrobenzofuran can be synthesized, followed by chiral resolution to separate the (S)- and (R)-enantiomers. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution[7][8].
The following diagram illustrates a generalized, conceptual workflow for the synthesis, highlighting the key stages from starting materials to the final, purified compound.
Purification Protocol Considerations
Purification of the final product would typically involve standard laboratory techniques. Given the moderate polarity of the molecule, column chromatography on silica gel would be a suitable method for purification. A solvent system of ethyl acetate in hexanes would likely provide good separation. Subsequent recrystallization from an appropriate solvent system would yield the final product with high purity.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the structural confirmation and quality control of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. While raw spectral data is often held by commercial suppliers, the expected spectral characteristics can be predicted based on the molecule's structure[9][10].
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons in the 6-7 ppm region.- Protons of the dihydrofuran ring (CH and CH₂) typically between 3-5 ppm.- A singlet for the methyl ester protons around 3.7 ppm.- A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | - Carbonyl carbon of the ester around 170-175 ppm.- Aromatic carbons in the 110-160 ppm range.- Carbons of the dihydrofuran ring in the 30-80 ppm range.- Methyl carbon of the ester around 52 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenol around 3300 cm⁻¹.- A sharp C=O stretching band for the ester around 1730 cm⁻¹.- C-O stretching bands for the ether and ester functionalities.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (208.21).- Fragmentation patterns corresponding to the loss of the methoxy group, the entire ester side chain, and other characteristic fragments. |
Applications in Drug Discovery: The Fruquintinib Case Study
The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a key building block in the synthesis of Fruquintinib[1]. Fruquintinib is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels.
Mechanism of Action: VEGFR Inhibition
Tumor growth and metastasis are highly dependent on angiogenesis. VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding with VEGF, initiate a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that supply the tumor with nutrients and oxygen[5][11].
By inhibiting the ATP-binding site of VEGFRs, Fruquintinib blocks this signaling pathway, thereby suppressing tumor angiogenesis and growth[2]. The 6-hydroxy-2,3-dihydrobenzofuran moiety of the intermediate serves as the core scaffold onto which the rest of the Fruquintinib molecule is constructed, highlighting the importance of this specific chemical entity in the final drug's structure and function.
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by drugs like Fruquintinib.
Broader Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is not only important for VEGFR inhibitors but is also found in a wide range of biologically active natural products and synthetic compounds. Studies have demonstrated that derivatives of this scaffold possess anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile platform for the design of new therapeutic agents[12][13]. The presence of the hydroxyl group and the chiral center in the title compound offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.
Conclusion
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a fine chemical of considerable importance, bridging synthetic chemistry with modern oncology. Its value is firmly established through its role as a non-interchangeable intermediate in the manufacture of Fruquintinib, a life-extending therapy for cancer patients. While detailed, public-domain synthetic protocols are scarce, the principles of its synthesis and purification are well-understood within the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of this molecule's properties and its strategic application provides a clear example of how fundamental chemical synthesis enables the creation of complex, targeted therapies that address critical unmet medical needs.
References
- CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025-05-27). [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC - NIH. [Link]
-
Structure-activity relationships of natural quinone vegfrecine analogs with potent activity against VEGFR-1 and -2 tyrosine kinases. PubMed. (2021-07-20). [Link]
- WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof.
-
Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. ResearchGate. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
- US20210155613A1 - Fruquintinib eutectic crystal, preparation method therefor, composition, and uses thereof.
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]
-
WO 2024/023796 A1. Googleapis.com. (2024-02-01). [Link]
-
Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study. PubMed. (2020-05-04). [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem. [Link]
-
Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds | Request PDF. ResearchGate. (2025-08-07). [Link]
-
(PDF) Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. (2025-08-06). [Link]
-
Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]
-
Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC - NIH. [Link]
-
(6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. Mol-Instincts. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. (2024-08-06). [Link]
- US4521595A - Process for the purification of esters.
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. [Link]
-
Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]
-
(PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. ResearchGate. [Link]
-
Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. Chemical Communications (RSC Publishing). [Link]
-
(PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]
-
Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors. Bioinformation. (2024-05-31). [Link]
-
Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate | C11H11NO4 | CID 14033762. [Link]
-
Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)acetate. SpectraBase. [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof - Google Patents [patents.google.com]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
